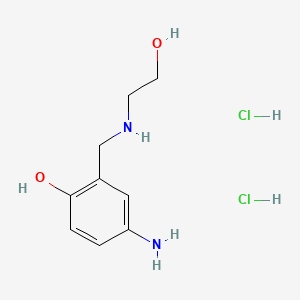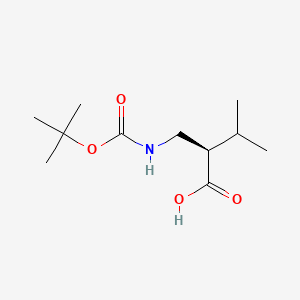
2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Difluorocyclohex-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 1401165-15-8 . It has a molecular weight of 161.94 . The IUPAC Name for this compound is (4,4-difluorocyclohex-1-en-1-yl)boronic acid .
Molecular Structure Analysis
The InChI Code for “(4,4-Difluorocyclohex-1-en-1-yl)boronic acid” is 1S/C6H9BF2O2/c8-6(9)3-1-5(2-4-6)7(10)11/h1,10-11H,2-4H2 .
Physical And Chemical Properties Analysis
The compound “(4,4-Difluorocyclohex-1-en-1-yl)boronic acid” should be stored in a freezer .
Scientific Research Applications
Allylation Reagent
The compound is utilized as an allylating agent for the preparation of homoallylic alcohols and amines, showcasing its role in synthetic organic chemistry for constructing complex molecules. It's characterized by NMR and purified by distillation, indicating its stability and suitability for use in various organic solvents. This application underscores the compound's utility in facilitating specific types of chemical bonds that are crucial for the synthesis of complex organic molecules (Ramachandran & Gagare, 2010).
Material Science and Nanotechnology
In material science, the compound is a precursor for the synthesis of colloidally stable nanoparticles of polyfluorene with potential applications in electronics and photonics. This application highlights the role of the compound in developing new materials with specific optical and electronic properties, which are critical for advancements in nanotechnology and material science (Negele, Haase, Leitenstorfer, & Mecking, 2012).
Organic Electronics
Another intriguing application involves its use in the preparation of polyfluorene nanoparticles and quantum dot hybrids, which are significant for the development of advanced organic electronic devices. These applications demonstrate the compound's role in the synthesis of materials that could lead to more efficient light-emitting diodes (LEDs), photovoltaic cells, and other optoelectronic devices (Negele, Haase, Leitenstorfer, & Mecking, 2012).
Crystallography and Structural Analysis
The compound also finds use in crystallography and structural analysis, providing insights into the molecular structure and behavior of organic compounds. Studies involving X-ray diffraction and DFT analyses help in understanding the structural versatility and electronic properties of related boron-containing compounds, which is vital for designing molecules with desired physical and chemical characteristics (Liao, Liu, Wang, & Zhou, 2022).
Catalysis
It plays a role in catalysis, particularly in Suzuki-Miyaura coupling reactions, demonstrating the compound's utility in facilitating chemical reactions that are foundational for constructing carbon-carbon bonds in organic synthesis. This aspect is crucial for the pharmaceutical industry, materials science, and the synthesis of complex organic molecules (Schulte & Ihmels, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(4,4-difluorocyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h5H,6-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLRIJFIFPFAFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731608 |
Source


|
| Record name | 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227068-84-9 |
Source


|
| Record name | 2-(4,4-Difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4-difluorocyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B591876.png)





